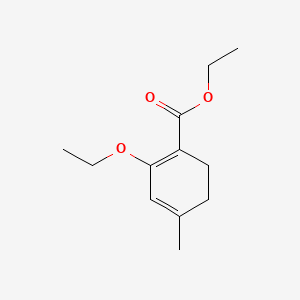
Ethyl 2-ethoxy-4-methylcyclohexa-1,3-diene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-ethoxy-4-methylcyclohexa-1,3-diene-1-carboxylate is an organic compound with a complex structure that includes a cyclohexadiene ring substituted with ethoxy and methyl groups, as well as an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
The synthesis of ethyl 2-ethoxy-4-methylcyclohexa-1,3-diene-1-carboxylate typically involves the reaction of Hagemann’s ester with diethyl sulfate and sodium hydride in dimethyl sulfoxide. The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
Ethyl 2-ethoxy-4-methylcyclohexa-1,3-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide, leading to the formation of hydroxylated products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles, facilitated by the presence of the ester group.
Aplicaciones Científicas De Investigación
Ethyl 2-ethoxy-4-methylcyclohexa-1,3-diene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-ethoxy-4-methylcyclohexa-1,3-diene-1-carboxylate involves its interaction with molecular targets through its functional groups. The ester group can participate in nucleophilic substitution reactions, while the diene structure allows for cycloaddition reactions, such as the Diels-Alder reaction. These interactions are crucial for its reactivity and applications in various fields .
Comparación Con Compuestos Similares
Ethyl 2-ethoxy-4-methylcyclohexa-1,3-diene-1-carboxylate can be compared with similar compounds such as:
Cyclohexa-1,3-diene: This compound shares the diene structure but lacks the ester and ethoxy groups, making it less reactive in certain types of reactions.
Ethyl 4-methyl-2-cyclohexanone-1-carboxylate: This compound has a similar ester group but differs in the position and type of substituents on the cyclohexane ring.
The unique combination of functional groups in this compound makes it distinct and valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H18O3 |
|---|---|
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
ethyl 2-ethoxy-4-methylcyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-4-14-11-8-9(3)6-7-10(11)12(13)15-5-2/h8H,4-7H2,1-3H3 |
Clave InChI |
LRROEZMENDUCPB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(CCC(=C1)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


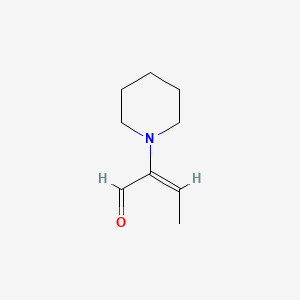
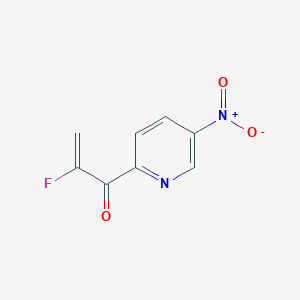
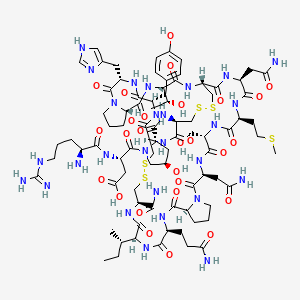

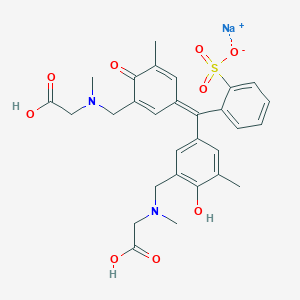
![[(4-Chlorophenyl)(methoxy)methylene]malononitrile](/img/structure/B13812279.png)
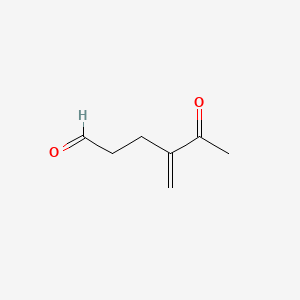
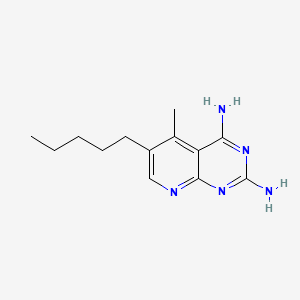
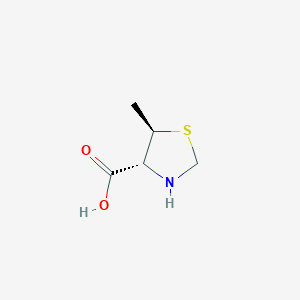
![9-[(1S,3R,4S)-2-Methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6-(phenylmethoxy)-9H-Purin-2-amine](/img/structure/B13812306.png)
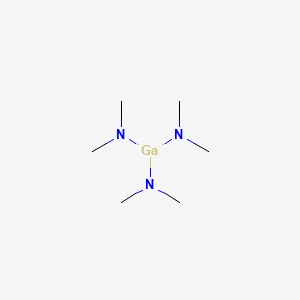
![7-Azatricyclo[4.3.0.03,9]nonane](/img/structure/B13812311.png)
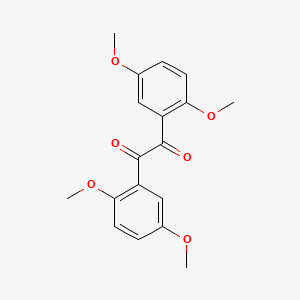
![N-{2-[(E)-Benzylideneamino]ethyl}acetamide](/img/structure/B13812315.png)
